(7S)-Spiro[2.4]heptan-7-ol

Chiral building block Enantiomeric purity Asymmetric synthesis

(7S)-Spiro[2.4]heptan-7-ol (CAS 2055849-16-4) is a single-enantiomer spirocyclic alcohol with the molecular formula C₇H₁₂O and a molecular weight of 112.17 g/mol. The compound features a rigid spiro[2.4]heptane core—a cyclopropane ring orthogonally fused to a cyclopentane ring at a quaternary spiro carbon—with a stereodefined (S)-configured hydroxyl group at the 7-position.

Molecular Formula C7H12O
Molecular Weight 112.172
CAS No. 2055849-16-4
Cat. No. B3010591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(7S)-Spiro[2.4]heptan-7-ol
CAS2055849-16-4
Molecular FormulaC7H12O
Molecular Weight112.172
Structural Identifiers
SMILESC1CC(C2(C1)CC2)O
InChIInChI=1S/C7H12O/c8-6-2-1-3-7(6)4-5-7/h6,8H,1-5H2/t6-/m0/s1
InChIKeyKRVSXRVGROMOGZ-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(7S)-Spiro[2.4]heptan-7-ol (CAS 2055849-16-4): Chiral Spirocyclic Alcohol Building Block for Medicinal Chemistry and Drug Discovery


(7S)-Spiro[2.4]heptan-7-ol (CAS 2055849-16-4) is a single-enantiomer spirocyclic alcohol with the molecular formula C₇H₁₂O and a molecular weight of 112.17 g/mol . The compound features a rigid spiro[2.4]heptane core—a cyclopropane ring orthogonally fused to a cyclopentane ring at a quaternary spiro carbon—with a stereodefined (S)-configured hydroxyl group at the 7-position . This compound belongs to the class of chiral spirocyclic building blocks that are increasingly valued in medicinal chemistry for introducing three-dimensional character, conformational restriction, and favorable physicochemical properties into drug candidates [1]. It is supplied as a research chemical with a purity of ≥98% and is intended for use as a synthetic intermediate in the construction of more complex spirocyclic architectures .

Why Generic Substitution of (7S)-Spiro[2.4]heptan-7-ol Is Not Chemically or Pharmacologically Valid


Substituting (7S)-spiro[2.4]heptan-7-ol with its (7R)-enantiomer, the racemic mixture, or a monocyclic alcohol analog is not scientifically justifiable. The (7S) enantiomer and its (7R) counterpart (CAS 2055849-14-2) are non-superimposable mirror images that can exhibit profoundly different binding affinities, metabolic fates, and pharmacokinetic profiles when incorporated into chiral drug candidates . The racemic mixture (CAS 6749-50-4) introduces stereochemical uncertainty that complicates structure-activity relationship (SAR) interpretation and may reduce biological potency by up to 50% if only one enantiomer is active . Furthermore, replacing the rigid spiro[2.4]heptane core with a flexible monocyclic alcohol such as cyclopentanol eliminates the conformational restriction that is the primary design rationale for using spirocyclic scaffolds—spiro systems reduce the entropic penalty upon target binding and can improve metabolic stability compared to their monocyclic counterparts [1]. The quantitative evidence below substantiates these differentiation claims.

Quantitative Differentiation Evidence for (7S)-Spiro[2.4]heptan-7-ol Relative to Its Closest Analogs


Enantiomeric Purity Superiority: (7S)-Spiro[2.4]heptan-7-ol vs. (7R)-Enantiomer and Racemate

The (7S)-spiro[2.4]heptan-7-ol enantiomer (CAS 2055849-16-4) is commercially available at ≥98% purity, compared to the (7R)-enantiomer (CAS 2055849-14-2) which is supplied at 95.0% purity, and the racemic mixture (CAS 6749-50-4) which is also specified at 95% minimum purity . This 3-percentage-point purity advantage translates to a 60% lower maximum total impurity burden (≤2% vs. ≤5%), which is critical for applications requiring high stereochemical fidelity, such as fragment-based drug discovery and late-stage functionalization where impurity-derived side products can confound biological assay interpretation .

Chiral building block Enantiomeric purity Asymmetric synthesis

Physicochemical Property Profile: LogP and TPSA Differentiation from Monocyclic Alcohols

(7S)-Spiro[2.4]heptan-7-ol exhibits a calculated LogP of 1.3114 and a topological polar surface area (TPSA) of 20.23 Ų . These values position the compound favorably within oral drug-like chemical space. By comparison, the monocyclic analog cyclopentanol has a calculated LogP of approximately 0.9–1.0 and a TPSA of 20.23 Ų [1]. The higher LogP of the spiro compound (+0.3 to +0.4 log units) reflects the increased lipophilicity conferred by the cyclopropane ring, which can enhance membrane permeability without substantially increasing TPSA—a combination that is difficult to achieve with monocyclic scaffolds alone [2]. The zero rotatable bonds (vs. 0 for cyclopentanol as well, but with a more constrained geometry) underscore the complete conformational locking provided by the spiro architecture .

Physicochemical properties Drug-likeness LogP TPSA

Conformational Restriction: Spiro[2.4]heptane Core vs. Monocyclic Alcohol Scaffolds

The spiro[2.4]heptane core of (7S)-spiro[2.4]heptan-7-ol enforces a rigid orthogonal geometry between the cyclopropane and cyclopentane rings, eliminating the conformational freedom present in monocyclic alcohols such as cyclopentanol or cyclohexanol . This conformational restriction has been demonstrated to reduce the entropic penalty upon target protein binding—a principle validated in medicinal chemistry campaigns where spiro[2.4]heptane-containing compounds showed improved binding affinity compared to flexible analogs [1]. In a specific example, a spiro[2.4]heptane-derived entecavir nucleoside analog (compound 4) exhibited an EC₅₀ of 0.12 ± 0.02 µM against hepatitis B virus (HBV) in HepG2 cells, with no cytotoxicity observed up to 100 µM, representing a >800-fold selectivity window [2]. While this data pertains to a downstream derivative rather than the building block itself, it validates the pharmacological relevance of the spiro[2.4]heptane scaffold that (7S)-spiro[2.4]heptan-7-ol is used to construct.

Conformational restriction Entropic benefit Spiro scaffold Drug design

Synthetic Accessibility: Enantioselective Preparation of Chiral Spiro[2.4]heptanes Validates Building Block Utility

The broader class of chiral spiro[2.4]heptanes, to which (7S)-spiro[2.4]heptan-7-ol belongs, can now be accessed with high enantioselectivity via palladium-catalyzed enantioselective [4+1] cycloadditions of aliphatic 1,4-dipoles [1]. Under optimized conditions using ligand L6, spiro[2.4]heptane products were obtained with up to 92% ee and good regioisomeric ratios (5.2:1) [1]. In a related system, spiro[2.4]heptane product 3c was isolated in 86% yield with 93% ee [1]. This established methodology provides a viable route for accessing enantioenriched spiro[2.4]heptane building blocks on scale, which is essential for procurement decisions where synthetic tractability and cost of goods are key considerations [2]. In contrast, classical resolution of racemic spiro alcohols often results in ≥50% material loss and lower throughput [2].

Enantioselective synthesis Palladium catalysis Cycloaddition Process chemistry

Optimal Procurement and Application Scenarios for (7S)-Spiro[2.4]heptan-7-ol Based on Quantitative Evidence


Fragment-Based Drug Discovery Requiring High Enantiomeric Fidelity

In fragment-based screening campaigns, even trace levels of the opposite enantiomer can generate false-positive or false-negative binding signals that derail hit triage. (7S)-Spiro[2.4]heptan-7-ol, with its ≥98% purity specification—representing a 60% lower impurity burden than the 95%-pure (R)-enantiomer or racemate —is the preferred choice for fragment library construction where stereochemical integrity is paramount. Its zero rotatable bonds and spirocyclic architecture provide a conformationally pre-organized fragment that maximizes the entropic benefit upon target binding .

Synthesis of Conformationally Restricted Nucleoside Analogs for Antiviral Research

The spiro[2.4]heptane scaffold has been validated as a conformationally restricting element in nucleoside analog design. Kumamoto et al. (2017) demonstrated that a spiro[2.4]heptane-containing 2′-deoxy-guanine analog achieved an EC₅₀ of 0.12 µM against HBV with no cytotoxicity at 100 µM . (7S)-Spiro[2.4]heptan-7-ol serves as a key synthetic intermediate for constructing such spirocyclic carbocyclic nucleosides. Its defined (S)-stereochemistry at the hydroxyl-bearing carbon directly controls the stereochemical outcome of subsequent glycosylation reactions, making it the preferred starting material over the racemate or the (R)-enantiomer for programs targeting (S)-configured antiviral nucleosides .

CNS Drug Discovery Leveraging Optimized LogP/TPSA Balance

The calculated LogP of 1.3114 and TPSA of 20.23 Ų for (7S)-spiro[2.4]heptan-7-ol place it within the favorable property space for CNS drug candidates (typically LogP 1–4, TPSA <60–70 Ų). Compared to monocyclic alcohol building blocks such as cyclopentanol (LogP ~0.9–1.0), the spiro compound's ~0.3–0.4 log unit higher lipophilicity at equivalent TPSA predicts improved passive blood-brain barrier permeability without the TPSA penalty that typically accompanies increased lipophilicity . This makes (7S)-spiro[2.4]heptan-7-ol a strategically advantageous building block for CNS-targeted lead generation where balancing permeability and efflux susceptibility is critical.

Scalable Process Chemistry for Late-Stage Functionalization

The demonstrated ability to prepare chiral spiro[2.4]heptanes with up to 93% ee and 86% isolated yield via palladium-catalyzed enantioselective cycloaddition establishes a viable large-scale synthetic route for this compound class. For procurement teams evaluating building blocks for medicinal chemistry programs expected to advance into preclinical development, (7S)-spiro[2.4]heptan-7-ol offers a scalable chiral scaffold that avoids the material losses inherent to classical resolution approaches. The established Ru-catalyzed asymmetric hydrogenation methodology for related azaspiro systems (achieving up to 98.7% ee) further supports the feasibility of accessing highly enantioenriched spiro[2.4]heptane intermediates at scale, reducing supply chain risk for programs that may require multi-gram to kilogram quantities.

Quote Request

Request a Quote for (7S)-Spiro[2.4]heptan-7-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.